molecular formula C24H22N4O4 B13373054 Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate

Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate

Cat. No.: B13373054
M. Wt: 430.5 g/mol
InChI Key: HDMOEFCHVLJEEY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a pyrazole derivative with an indole derivative, followed by cyclization to form the spiro compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography might be employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 6'-amino-3',5-dimethyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate

InChI

InChI=1S/C24H22N4O4/c1-4-31-22(29)19-20(25)32-21-18(14(3)27-28(21)15-8-6-5-7-9-15)24(19)16-12-13(2)10-11-17(16)26-23(24)30/h5-12H,4,25H2,1-3H3,(H,26,30)

InChI Key

HDMOEFCHVLJEEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)C)NC3=O)C(=NN2C5=CC=CC=C5)C)N

Origin of Product

United States

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